molecular formula C14H11FO3 B176245 4-(Benzyloxy)-2-fluorobenzoic acid CAS No. 114045-96-4

4-(Benzyloxy)-2-fluorobenzoic acid

Cat. No. B176245
M. Wt: 246.23 g/mol
InChI Key: HWQRXVRKZFDKLJ-UHFFFAOYSA-N
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Patent
US04784791

Procedure details

62 g of benzyl chloride was added to a mixture of 73 g of 2-fluoro-4-hydroxy-benzoic acid, 55 g of potassium hydroxide and 300 ml of ethanol, and the resulting mixture was heated with stirring at 60° C. for 4 hours. 250 ml of the ethanol was distilled away, and 200 ml of water and 25 g of sodium hydroxide were added to the residue. The resulting mixture was stirred for 1 hour at 60° C. The reaction mixture was allowed to cool, and after addition of 200 ml of concentrated hydrochloric acid, it was further cooled. Solids formed were collected, filtered with heating using 600 ml of acetic acid, and then recrystallized as it is to obtain 98 g of 2-fluoro-4-benzyloxybenzoic acid having a clearing point of 167 to 169° C. A mixture of 59 g of 2-fluoro-4-benzyloxybenzoic acid and 70 ml of thionyl chloride was heated for 6 hours on a water bath maintained at 50° C. Excessive thionyl chloride was distilled away under reduced pressure. On cooling with water, solids were formed. These solids were dispersed in hexane and then filtered to obtain 61 g of solid. This was 2-fluoro-4-benzyloxybenzoic acid chloride. 36 g of 2-fluoro-4-benzyloxybenzoic acid chloride and 27 g of R-(-)-2-octanol were heated with stirring for 3 hours in an atmosphere of nitrogen. The reaction mixture was allowed to cool and then 200 ml of toluene was added. An organic layer was washed with saturated saline water, with 6 N hydrochloric acid, with saturated saline water, with a 2 N sodium hydroxide aqueous solution and then with saturated saline water to make it neutral. The organic layer was dried over anhydrous magnesium sulfate and concentrated to obtain 1'-methylheptyl 2-fluoro-4-benzyloxy-benzoate. The total of 1'-methylheptyl 2-fluoro-4-benzyloxybenzoate was subjected to hydrogenalysis in ethyl acetate by the use of a 2% palladium-carbon catalyst to obtain R-1'-methylheptyl 2-fluoro-4-hydroxy-benzoate.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1[CH:18]=[C:17]([OH:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].[OH-].[K+]>C(O)C>[F:9][C:10]1[CH:18]=[C:17]([O:19][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
73 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
55 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
DISTILLATION
Type
DISTILLATION
Details
250 ml of the ethanol was distilled away
ADDITION
Type
ADDITION
Details
200 ml of water and 25 g of sodium hydroxide were added to the residue
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 hour at 60° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
after addition of 200 ml of concentrated hydrochloric acid, it
TEMPERATURE
Type
TEMPERATURE
Details
was further cooled
CUSTOM
Type
CUSTOM
Details
Solids formed
CUSTOM
Type
CUSTOM
Details
were collected
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
recrystallized as it

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.